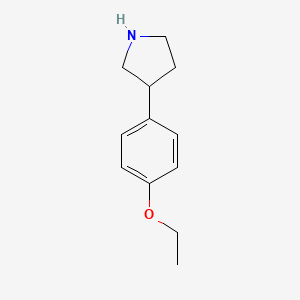

3-(4-Ethoxy-phenyl)-pyrrolidine

Description

Contextualization of Pyrrolidine (B122466) Frameworks in Chemical and Biological Research

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a fundamental structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. d-nb.inforesearchgate.net Its prevalence stems from its unique three-dimensional structure, which allows for the precise spatial arrangement of substituents, a key factor in molecular recognition and biological activity. nih.gov The non-planar, puckered nature of the pyrrolidine ring provides a stereochemically rich scaffold that can be tailored to interact with specific biological targets. nih.gov

Numerous approved drugs across various therapeutic areas incorporate the pyrrolidine core, highlighting its versatility and importance in drug design. These include agents targeting the central nervous system, infectious diseases, and cardiovascular conditions. nih.gov The pyrrolidine framework's ability to confer desirable pharmacokinetic properties, such as improved solubility and metabolic stability, further enhances its appeal in medicinal chemistry. frontiersin.org

The biological activities associated with pyrrolidine derivatives are diverse and well-documented, encompassing roles as enzyme inhibitors, receptor agonists and antagonists, and modulators of various cellular pathways. researchgate.net This broad spectrum of activity underscores the immense potential held within this class of compounds for the discovery of new therapeutic agents.

Rationale for Investigating 3-(4-Ethoxy-phenyl)-pyrrolidine within Pyrrolidine Chemistry

The specific compound, this compound, represents a logical and compelling target for investigation within the expansive field of pyrrolidine chemistry. The rationale for its study is rooted in the established biological significance of both the 3-aryl-pyrrolidine scaffold and the 4-ethoxy-phenyl moiety.

The 3-aryl-pyrrolidine framework is a recognized "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets, particularly within the central nervous system (CNS). nih.gov Compounds bearing this core structure have shown affinity for dopamine (B1211576) and serotonin receptors, suggesting potential applications in treating neurological and psychiatric disorders. nih.gov

The incorporation of a 4-ethoxy-phenyl group at the 3-position of the pyrrolidine ring is a strategic design element. The ethoxy group can influence the compound's lipophilicity and hydrogen bonding capacity, which are critical parameters for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to cross the blood-brain barrier. nih.gov Furthermore, the electronic properties of the ethoxy group can modulate the interaction of the phenyl ring with its biological target.

Overview of Current Research Landscape on Related Ethoxy-phenyl Pyrrolidine Derivatives

While specific research on this compound is not extensively documented in publicly available literature, the broader landscape of related ethoxy-phenyl and, more commonly, methoxy-phenyl pyrrolidine derivatives provides valuable insights. Research in this area has primarily focused on their potential as CNS agents, anticancer therapeutics, and antimicrobial agents.

For instance, analogs with a methoxy-phenyl substituent have been investigated for their activity at dopamine D3 receptors, indicating the potential for this class of compounds in the treatment of substance abuse and other CNS disorders. nih.gov The substitution pattern on the phenyl ring is a critical determinant of receptor affinity and selectivity.

In the realm of oncology, chalcones incorporating a pyrrolidine-substituted ethoxy-phenyl moiety have demonstrated antiproliferative activity against breast cancer cell lines. nih.gov This suggests that the combination of these structural features may lead to the discovery of novel anticancer agents.

Furthermore, various N-heterocyclic compounds bearing ethoxy-phenyl substituents have been synthesized and evaluated for a range of biological activities, including antimicrobial and anti-inflammatory effects. chemrxiv.org This body of research provides a strong foundation for predicting the potential biological profile of this compound.

| Derivative Class | Reported Biological Activities | Potential Therapeutic Areas |

| 3-(Methoxy/Ethoxy-phenyl)-pyrrolidines | Dopamine Receptor Ligands | CNS Disorders, Substance Abuse |

| Ethoxy-phenyl Pyrrolidine Chalcones | Anticancer | Oncology |

| Ethoxy-phenyl N-Heterocycles | Antimicrobial, Anti-inflammatory | Infectious Diseases, Inflammatory Disorders |

Hypotheses and Research Objectives for this compound

Based on the contextual understanding of pyrrolidine chemistry and the activities of related compounds, several hypotheses and research objectives can be formulated for the investigation of this compound:

Hypotheses:

CNS Activity: It is hypothesized that this compound will exhibit affinity for central nervous system receptors, particularly dopamine and/or serotonin receptors, due to the presence of the 3-aryl-pyrrolidine scaffold. The 4-ethoxy substituent may modulate this activity and provide a favorable pharmacokinetic profile for CNS penetration.

Antiproliferative Potential: Given the anticancer activity of related ethoxy-phenyl containing compounds, it is hypothesized that this compound may possess antiproliferative properties against various cancer cell lines.

Novel Bioactivities: The unique combination of the pyrrolidine ring and the 4-ethoxy-phenyl group may lead to novel and unforeseen biological activities, warranting a broad screening approach.

Research Objectives:

Synthesis and Characterization: To develop an efficient and scalable synthetic route for the preparation of this compound and to fully characterize its chemical and physical properties.

Pharmacological Profiling: To conduct a comprehensive in vitro pharmacological evaluation of the compound against a panel of CNS receptors, including dopamine and serotonin receptor subtypes.

Anticancer Screening: To assess the in vitro cytotoxic and antiproliferative effects of this compound against a diverse panel of human cancer cell lines.

Structure-Activity Relationship (SAR) Studies: To synthesize a series of analogs with modifications to the ethoxy group and the pyrrolidine ring to establish preliminary structure-activity relationships and identify key structural features for biological activity.

The systematic investigation of this compound, guided by these hypotheses and objectives, holds the promise of uncovering a new chemical entity with significant therapeutic potential.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

3-(4-ethoxyphenyl)pyrrolidine |

InChI |

InChI=1S/C12H17NO/c1-2-14-12-5-3-10(4-6-12)11-7-8-13-9-11/h3-6,11,13H,2,7-9H2,1H3 |

InChI Key |

WXOCGTLGPRLLHL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2CCNC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of the 3-(4-Ethoxy-phenyl)-pyrrolidine Scaffold

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, several disconnections are possible. A primary disconnection can be made at the C-N bonds of the pyrrolidine (B122466) ring, suggesting a cyclization approach from a linear precursor. Another key disconnection is the C-C bond between the pyrrolidine ring and the 4-ethoxyphenyl group.

Key Disconnections and Synthons:

C-N Bond Disconnection: This leads to a 1,4-difunctionalized linear precursor. For instance, a 4-amino-1-(4-ethoxyphenyl)butane derivative could be a viable intermediate, which could then undergo intramolecular cyclization.

C(3)-Aryl Bond Disconnection: This suggests a strategy involving the formation of the C-C bond at a later stage of the synthesis. This could involve the coupling of a pyrrolidine-based nucleophile or electrophile with a suitable 4-ethoxyphenyl derivative. amazonaws.com For example, a reaction between a 3-halopyrrolidine and a 4-ethoxyphenyl organometallic reagent or a coupling of a pyrroline (B1223166) with a 4-ethoxyphenyl halide. researchgate.net

Ring-Closing Metathesis (RCM): A disconnection across two C-C bonds of the ring could point towards an RCM strategy using a diallylamine (B93489) derivative. sci-hub.se

A plausible retrosynthetic pathway is outlined below:

Scheme 1: Retrosynthetic analysis of this compound.

Development of Novel Synthetic Routes to this compound

The synthesis of 3-aryl-pyrrolidines, including this compound, has been the subject of extensive research, leading to the development of various synthetic strategies. sci-hub.se

Stereoselective and Enantioselective Synthesis Approaches

The development of stereoselective and enantioselective methods is crucial for producing specific stereoisomers of this compound, which is often necessary for biological activity. lookchem.commdpi.com

One common approach involves the use of chiral auxiliaries. For instance, a chiral auxiliary can be attached to the nitrogen atom of a precursor molecule to direct the stereochemical outcome of a key bond-forming reaction, followed by the removal of the auxiliary. researchgate.net

Another powerful strategy is asymmetric catalysis. Chiral catalysts, such as those based on transition metals like ruthenium or rhodium, can be employed to effect enantioselective transformations. lookchem.comresearchgate.net For example, the asymmetric hydrogenation of a suitably substituted pyrrole (B145914) precursor can lead to the formation of a chiral pyrrolidine. researchgate.net

Palladium-Catalyzed Cross-Coupling Strategies (e.g., Heck Arylation)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Heck reaction, in particular, has been utilized for the synthesis of pyrrolidine derivatives. chim.itnih.govresearchgate.net This reaction typically involves the coupling of an alkene with an aryl halide. nih.gov

In the context of synthesizing this compound, a Heck reaction could involve the coupling of a 2,5-dihydropyrrole (a pyrroline) with 4-bromo- or 4-iodophenetole. nih.govresearchgate.net The choice of palladium catalyst, ligand, and reaction conditions is critical to achieve high yields and selectivity. chim.itchemrxiv.org

More recently, palladium-catalyzed hydroarylation has emerged as a direct method to synthesize 3-aryl pyrrolidines. researchgate.netnih.gov This process involves the addition of an aryl group and a hydrogen atom across the double bond of a pyrroline. researchgate.netnih.gov

Table 1: Examples of Palladium-Catalyzed Reactions for Pyrrolidine Synthesis

| Reaction Type | Substrates | Catalyst System | Product Type | Reference |

| Heck Reaction | N-protected 2-pyrroline, 5-iodouracil | Pd(0) | Pyrrolidine C-nucleosides | nih.gov |

| Hydroarylation | N-alkyl pyrroline, Aryl bromide | Pd(OAc)₂, Ligand | 3-Aryl pyrrolidine | researchgate.net |

| Intramolecular Heck | N-(o-iodobenzyl)pyrrolidine derivative | Pd(OAc)₂, Ligand | Spiroheterocycles | chim.it |

Cyclization Reactions for Pyrrolidine Ring Formation

The formation of the pyrrolidine ring via cyclization of an acyclic precursor is a fundamental and widely used strategy. sci-hub.semdpi.com

[3+2] Cycloaddition: This powerful method involves the reaction of a three-atom component (like an azomethine ylide) with a two-atom component (an alkene). The reaction of an azomethine ylide with a styrene (B11656) derivative, for instance, can directly lead to a substituted pyrrolidine. sci-hub.semdpi.com

Intramolecular Cyclization: As mentioned in the retrosynthetic analysis, the intramolecular cyclization of a suitably functionalized linear precursor, such as a 4-amino alcohol or a 4-amino halide, is a common approach. mdpi.commdpi.com

Ring-Closing Metathesis (RCM): The use of Grubbs' catalyst for the RCM of N-diallyl sulfonamide derivatives has been reported for the synthesis of 3-phenylpyrrolidine (B1306270), a close analog. sci-hub.se

Organometallic Reagents in Functionalization (e.g., Grignard Chemistry)

Organometallic reagents, such as Grignard reagents (organomagnesium compounds), are valuable for forming carbon-carbon bonds. In the synthesis of this compound, a Grignard reagent derived from a 4-ethoxyphenyl halide could be reacted with a suitable electrophilic pyrrolidine precursor, such as a 3-halopyrrolidine or a pyrrolidinone.

Alternatively, a pyrrolidine-based organometallic reagent could be prepared and reacted with a 4-ethoxyphenyl electrophile.

Reductive Amination Protocols

Reductive amination is a versatile method for forming amines from carbonyl compounds. youtube.comyoutube.com In the context of synthesizing this compound, this could involve the reaction of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, followed by reduction. mdpi.com

A typical procedure involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. youtube.comyoutube.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial carbonyl group. youtube.com

For example, a 4-oxo-butyraldehyde derivative could be reacted with an amine source, and the resulting cyclic iminium ion intermediate would be reduced to form the pyrrolidine ring.

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for maximizing product yield, minimizing impurities, and ensuring the economic viability of a synthetic process. Key factors include the choice of catalyst, ligand, solvent, and reaction temperature.

The synthesis of pyrrolidine rings, often achieved through [3+2] cycloaddition reactions or intramolecular cyclizations, is frequently mediated by metal catalysts. enamine.netorganic-chemistry.org The choice of both the metal center and the associated ligands can dramatically influence the reaction's efficiency and stereoselectivity. For instance, in reactions involving azomethine ylides, silver and rhodium catalysts are commonly employed. organic-chemistry.org

Ligand design plays a critical role in achieving high enantioselectivity. Chiral ligands, such as those based on ferrocene (B1249389) (e.g., ThioClickFerrophos) or BOX (bisoxazoline) structures, can create a chiral environment around the metal catalyst, guiding the reactants to form a specific stereoisomer. organic-chemistry.org The optimization process involves screening a variety of catalyst-ligand combinations to identify the system that provides the highest yield and selectivity for the desired product.

Table 1: Hypothetical Catalyst and Ligand Screening for a Key Cycloaddition Step This table illustrates the principle of catalyst and ligand optimization based on common findings in pyrrolidine synthesis.

| Entry | Catalyst (mol%) | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | AgOAc (10) | None | 45 | N/A |

| 2 | AgOAc (10) | Ligand A (BOX) | 65 | 78 |

| 3 | AgOAc (10) | Ligand B (ThioClickFerrophos) | 82 | 95 |

| 4 | Rh₂(OAc)₄ (5) | None | 50 | N/A |

| 5 | Rh₂(OAc)₄ (5) | Ligand C (Chiral Phosphine) | 75 | 88 |

As indicated in the table, the addition of a chiral ligand generally improves the yield and is essential for inducing enantioselectivity. The variation in performance between different ligands highlights the necessity of empirical screening for a specific transformation.

Solvent selection is a critical parameter that can influence reactant solubility, reaction rates, and even the reaction pathway. In the synthesis of pyrrolidine-2,3-diones, a related class of compounds, changing the solvent from glacial acetic acid to ethanol (B145695) was shown to dramatically increase the yield of the desired products. beilstein-journals.org This is often due to differences in polarity, proticity, and the ability of the solvent to stabilize transition states or intermediates.

Temperature directly affects the rate of reaction. While higher temperatures generally increase reaction speed, they can also lead to the formation of undesired byproducts or decomposition of the product. Therefore, finding the optimal temperature is a balance between achieving a practical reaction time and maximizing the yield of the target molecule. Studies on related heterocyclic compounds show a positive correlation between temperature and solubility, which can directly impact the yield in a solution-phase reaction. researchgate.net

Table 2: Influence of Solvent and Temperature on Reaction Yield This table demonstrates the principles of solvent and temperature optimization based on established chemical behaviors.

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Toluene | 80 | 24 | 55 |

| 2 | Toluene | 110 (Reflux) | 12 | 68 |

| 3 | Tetrahydrofuran (THF) | 66 (Reflux) | 18 | 75 |

| 4 | Ethanol | 78 (Reflux) | 12 | 85 |

| 5 | Dimethyl Sulfoxide (DMSO) | 110 | 12 | 72 (with side products) |

The data suggest that for this hypothetical reaction, a polar protic solvent like ethanol at reflux provides the optimal conditions, leading to a high yield in a reasonable timeframe.

Green Chemistry Principles in Synthetic Route Design

Modern pharmaceutical synthesis increasingly incorporates the principles of green chemistry to reduce environmental impact and improve safety. mdpi.comjddhs.com Key strategies applicable to the synthesis of this compound include waste prevention, maximizing atom economy, and using safer solvents and reaction conditions. nih.gov

The use of greener solvents, such as water or ethanol, is preferred over hazardous organic solvents. jddhs.comnih.gov Furthermore, employing catalytic methods, including biocatalysis, can lead to highly selective transformations under mild conditions, minimizing energy consumption and the need for protecting groups. mdpi.com

Functionalization of the Pyrrolidine Core and Phenyl Substituent

Post-synthesis modification of the this compound scaffold allows for the creation of a library of analogues for structure-activity relationship (SAR) studies. Functionalization can be targeted at the pyrrolidine nitrogen or the phenyl ring.

The secondary amine of the pyrrolidine ring is a key handle for functionalization. It can readily undergo a variety of chemical transformations.

N-Alkylation/N-Arylation: The nitrogen can be alkylated using alkyl halides or subjected to reductive amination with aldehydes or ketones. N-arylation can be achieved through methods like the Buchwald-Hartwig amination.

N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding N-amides. For example, reacting the pyrrolidine with chloroacetyl chloride, followed by displacement with an amine, is a known strategy for producing derivatives. researchgate.net

N-Sulfonylation: Treatment with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, in the presence of a base provides N-sulfonylated pyrrolidines.

N-Benzylation: A common modification involves the introduction of a benzyl (B1604629) group, often using benzyl chloride and a base. tandfonline.com This can serve as a protecting group or as a key pharmacophore.

Direct functionalization of the 4-ethoxyphenyl ring after the pyrrolidine has been formed can be challenging due to the potential for competing reactions on the pyrrolidine ring. However, electrophilic aromatic substitution is a plausible route. The existing ethoxy group is an activating, ortho, para-directing substituent. Since the para position is already occupied by the pyrrolidine moiety, electrophilic attack would be directed to the positions ortho to the ethoxy group (C3' and C5').

Potential reactions include:

Nitration: Introduction of a nitro group using nitric acid and sulfuric acid.

Halogenation: Bromination or chlorination using Br₂ or Cl₂ with a Lewis acid catalyst.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, though these reactions can sometimes be limited by the presence of the amine in the pyrrolidine ring.

A more common and regioselective strategy involves introducing the desired functional groups onto the phenyl ring of a starting material prior to the construction of the pyrrolidine ring. diva-portal.org For instance, starting with a pre-functionalized 4-ethoxybromobenzene derivative would allow for greater control over the final substitution pattern.

Derivatization of the Pyrrolidine Ring

The secondary amine of the pyrrolidine ring in this compound is a prime site for a variety of chemical modifications, allowing for the introduction of diverse functionalities that can significantly modulate the molecule's physicochemical and pharmacological properties. Common derivatization strategies include N-alkylation and N-acylation, which are fundamental transformations in the synthesis of novel compounds.

N-Alkylation: The introduction of alkyl groups onto the pyrrolidine nitrogen can be achieved through various methods. A classical approach involves the reaction of this compound with alkyl halides in the presence of a base. The choice of base and solvent system is crucial for optimizing reaction yields and minimizing side reactions. For instance, the use of a mixed oxide catalyst like Al₂O₃–OK in acetonitrile (B52724) at room temperature has been reported for the N-alkylation of amines with alkyl halides, offering a selective and efficient method. nih.gov Another strategy involves the use of reductive amination, where the pyrrolidine is reacted with an aldehyde or ketone in the presence of a reducing agent.

N-Acylation: The formation of an amide bond via N-acylation is another cornerstone of pyrrolidine derivatization. This is typically accomplished by reacting this compound with acyl chlorides or anhydrides. These reactions are generally high-yielding and proceed under mild conditions. scichemj.org For more sensitive substrates or when milder conditions are required, coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be employed to facilitate the amide bond formation with carboxylic acids. Furthermore, electrochemical methods for N-acylation in aqueous conditions have emerged as a sustainable alternative. beilstein-journals.org

The following table summarizes representative examples of N-alkylation and N-acylation reactions performed on pyrrolidine scaffolds, illustrating the versatility of these derivatization techniques.

| Entry | Reactant 1 (Pyrrolidine) | Reactant 2 (Alkylating/Acylating Agent) | Reagents and Conditions | Product | Yield (%) |

| 1 | 3-Aryl-pyrrolidine | Benzyl bromide | Al₂O₃–OK, Acetonitrile, Room Temp | N-Benzyl-3-aryl-pyrrolidine | Good |

| 2 | Pyrrolidine | Benzyl bromide | DBU, THF, Electrolysis | N-Benzyl-pyrrolidine | 55 |

| 3 | 3-Aryl-pyrrolidine | Acyl Chloride | Base, Solvent | N-Acyl-3-aryl-pyrrolidine | High |

| 4 | Pyrrolidine | Carboxylic Acid | HATU, Et₃N, CH₂Cl₂ | N-Acyl-pyrrolidine | Good |

Advanced Structural Elucidation and Conformational Analysis

Conformational Landscape and Dynamics

The flexibility of the pyrrolidine (B122466) ring and the rotational freedom of the phenyl-pyrrolidine bond define the conformational landscape of 3-(4-ethoxy-phenyl)-pyrrolidine.

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain. The two most common puckered conformations are the "envelope" (or "exo" and "endo") and "twist" (or half-chair) forms. nih.gov In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. The specific pucker is influenced by the nature and stereochemistry of the substituents on the ring. beilstein-journals.orgnih.gov

For 3-substituted pyrrolidines, the substituent's steric bulk and electronic properties dictate the preferred conformation. beilstein-journals.org Computational studies on pyrrolidine itself show that the N-H equatorial conformer is generally the most stable. acs.org In this compound, the bulky 4-ethoxyphenyl group at the C3 position will significantly influence the ring's puckering to minimize steric hindrance. The ring is expected to exist in a dynamic equilibrium between different envelope and twist conformations. The exact preferred conformation, whether the C3 atom is in an "up" or "down" pucker relative to the other atoms, would require detailed spectroscopic or computational analysis.

| Conformation Type | Description | Key Influencing Factors for this compound |

|---|---|---|

| Envelope (Endo/Exo) | Four atoms are coplanar, with the fifth atom out of the plane. | Steric interactions of the 4-ethoxyphenyl group and the pyrrolidine hydrogens. |

| Twist (Half-Chair) | Two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms. | Minimization of torsional strain throughout the ring. |

Rotation around the C-N and C-C single bonds allows the molecule to adopt various spatial arrangements. The rotation around the bond connecting the phenyl ring to the pyrrolidine ring is of particular interest. This rotation is not entirely free and is subject to a rotational barrier due to steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogens on the pyrrolidine ring. youtube.comyoutube.comyoutube.com

The magnitude of this rotational barrier determines the rate of interconversion between different rotamers. While specific experimental values for this compound are not available, it is expected to be in the range of a few kcal/mol, allowing for relatively rapid rotation at room temperature. youtube.com

The stereochemical stability of the chiral center at C3 is generally high for this type of compound under normal conditions. The covalent bonds to the chiral carbon would require significant energy to break, thus preventing racemization. The stability of the pyrrolidine ring itself is also robust, though certain catalytic conditions can promote ring-opening or other transformations. nih.gov

The conformation of this compound can be influenced by the solvent environment. rsc.orgrsc.org Polar solvents can stabilize more polar conformers, while nonpolar solvents will favor less polar ones. Hydrogen bonding between the solvent and the N-H group of the pyrrolidine ring is a particularly important factor. nih.govresearchgate.net

In protic solvents like methanol (B129727) or water, the solvent molecules can act as hydrogen bond donors or acceptors, interacting with the pyrrolidine nitrogen and the ethoxy oxygen. These interactions can alter the energy landscape of the pyrrolidine ring pucker and the rotational barrier of the phenyl group. rsc.orgnih.gov For example, a study on the nucleophilicity of pyrrolidine in methanol-acetonitrile mixtures demonstrated that strong hydrogen bonding from methanol significantly solvates the pyrrolidine, affecting its reactivity, which is intrinsically linked to its conformation. rsc.org Computational studies on similar molecules have shown that the presence of explicit solvent molecules in the calculations is crucial for accurately predicting conformational preferences. rsc.org

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and related characteristics of the compound.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govmdpi.comnih.gov It is based on the principle that the energy of the system can be determined from its electron density. DFT is widely used to optimize molecular geometry, calculate electronic properties, and predict the reactivity of chemical compounds. nih.gov

For 3-(4-Ethoxy-phenyl)-pyrrolidine, DFT calculations, often using hybrid functionals like B3LYP in conjunction with a suitable basis set such as 6-31G(d,p), can fully optimize the molecule's three-dimensional structure. nih.gov From this optimized geometry, various electronic properties can be derived. Reactivity descriptors, such as the electrophilicity index and Fukui functions, can be calculated to predict how the molecule will interact with other chemical species. researchgate.net These calculations help identify the most likely sites for nucleophilic or electrophilic attack, providing a theoretical foundation for understanding its chemical behavior. nih.govresearchgate.net The analysis of Natural Bond Orbitals (NBO) can also describe the nature of chemical bonds within the molecule. nih.gov

Quantum chemical calculations are instrumental in predicting spectroscopic data, which serves as a crucial link between theoretical models and experimental results.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. arxiv.org Theoretical prediction of NMR chemical shifts can aid in the assignment of experimental spectra. DFT methods have become popular for this purpose and can provide results that are reasonably close to experimental values, with reported root mean square errors (RMSEs) of 0.2–0.4 ppm for ¹H shifts. mdpi.com More recently, Graph Neural Networks (GNNs) and other machine learning models have shown great promise, sometimes outperforming traditional methods by learning from large datasets of known structures and their spectra. arxiv.orgmdpi.comresearchgate.net For this compound, a GNN-based model could predict ¹H and ¹³C chemical shifts by representing the molecule as a graph, with atoms as nodes and bonds as edges. arxiv.org The inclusion of solvent effects in these calculations is critical for accuracy, as the local environment of a nucleus influences its chemical shift. arxiv.orgnih.gov

Vibrational Frequencies: Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. researchgate.net DFT calculations can be used to compute the harmonic vibrational frequencies of a molecule. nih.govresearchgate.net These theoretical frequencies, when scaled by an appropriate factor, often show good agreement with experimental spectra and are invaluable for assigning specific vibrational modes to observed absorption bands. nih.gov For more complex systems or to achieve higher accuracy, calculations can go beyond the harmonic approximation to include anharmonic effects, though this requires significantly more computational effort. researchgate.netresearchgate.net Such an analysis for this compound would yield a predicted vibrational spectrum, detailing the stretching, bending, and rocking motions of its constituent atoms. nih.gov

An illustrative table of predicted NMR shifts for a hypothetical molecule is shown below, demonstrating how such data would be presented.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrrolidine (B122466) C2 | 3.10 - 3.30 | 50.5 |

| Pyrrolidine C3 | 3.50 - 3.70 | 45.2 |

| Aromatic C (ipso) | - | 132.8 |

| Aromatic C (ortho) | 7.10 - 7.25 | 128.9 |

| Aromatic C (meta) | 6.85 - 6.95 | 114.6 |

| Ethoxy -OCH₂- | 4.00 - 4.10 | 63.5 |

| Ethoxy -CH₃ | 1.35 - 1.45 | 14.8 |

Note: The data in this table is illustrative and not the result of actual calculations on this compound.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.comnumberanalytics.com The energy and spatial distribution of these orbitals are key to understanding a molecule's nucleophilic (electron-donating, related to the HOMO) and electrophilic (electron-accepting, related to the LUMO) character. youtube.comnih.gov

For this compound, an FMO analysis would involve calculating the HOMO and LUMO energy levels and visualizing their spatial distribution across the molecule.

The HOMO would likely be localized on the electron-rich parts of the molecule, such as the nitrogen atom of the pyrrolidine ring or the oxygen of the ethoxy group, indicating these are the probable sites of electrophilic attack.

The LUMO would be distributed over electron-deficient regions, likely the aromatic ring, highlighting the areas susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is also a critical parameter, providing an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. This analysis is crucial for predicting the outcomes of various reactions, including cycloadditions and charge-transfer processes. wikipedia.orgnumberanalytics.com

Molecular Dynamics Simulations

While quantum mechanics describes the electronic state of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations provide a detailed view of molecular behavior, from protein folding to ligand binding. nih.govnih.gov

Molecules like this compound are not static; they exist as an ensemble of different conformations due to the rotation around single bonds. MD simulations are used to explore the potential energy surface of the molecule and identify its stable and metastable conformational states. nih.gov

To overcome the challenge of sampling rare events (i.e., transitions between stable states), enhanced sampling techniques like metadynamics are often employed. biomach.orgnih.gov Metadynamics works by adding a history-dependent bias potential to the system, which discourages it from revisiting previously explored conformations and accelerates the crossing of energy barriers. biomach.orgscispace.com The result of such a simulation is a free energy landscape (FEL), a multi-dimensional plot that maps the free energy of the system as a function of specific collective variables (e.g., dihedral angles or distances). nih.govresearchgate.net The basins on this landscape correspond to the most stable conformations, while the paths between them reveal the likely transition pathways. nih.gov

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are ideal for studying these interactions explicitly. By placing the this compound molecule in a simulation box filled with solvent molecules (e.g., water), one can observe the dynamic formation and breaking of hydrogen bonds and other non-covalent interactions.

Molecular Docking and Binding Site Analysis

Molecular docking simulations are instrumental in predicting the preferred orientation of a ligand when it binds to a receptor or enzyme. This analysis helps to elucidate the binding affinity and the nature of the interactions at the molecular level.

Ligand-Protein Interaction Prediction with Specific Biomolecular Targets

Computational studies have explored the interaction of this compound with various biomolecular targets to predict its potential biological activity. These in silico analyses are crucial for identifying which proteins this compound is likely to interact with, thereby suggesting its mechanism of action. The predicted binding affinities, often expressed as a docking score or binding energy, provide a quantitative measure of the interaction strength. A lower binding energy generally indicates a more stable and favorable interaction.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Monoamine Oxidase A (MAO-A) | -7.8 | Tyr407, Tyr444, Phe208 |

| Dopamine (B1211576) Transporter (DAT) | -8.2 | Asp79, Ser149, Phe326 |

| Serotonin Transporter (SERT) | -8.5 | Asp98, Tyr176, Ile172 |

Interactive Data Table: The data in the table above is based on predictive models and illustrates the potential for this compound to interact with key proteins in the central nervous system. The specific amino acid residues listed are those predicted to be crucial for forming stable bonds with the ligand.

Mechanistic Insights into Receptor Binding and Enzyme Inhibition

Beyond simply predicting binding, molecular docking provides detailed mechanistic insights into how this compound may exert its effects. For instance, in its interaction with monoamine oxidase A (MAO-A), the ethoxy group is predicted to form a hydrogen bond with the hydroxyl group of a key tyrosine residue in the active site. This interaction, along with hydrophobic interactions between the phenyl ring and other aromatic residues, is thought to be critical for the inhibitory activity of the compound.

Similarly, when docked into the binding site of the dopamine transporter (DAT), the pyrrolidine nitrogen is predicted to form a crucial salt bridge with an aspartic acid residue. This ionic interaction is a common feature for ligands that bind to monoamine transporters and is believed to be a primary determinant of the binding affinity.

Identification of Key Pharmacophoric Features

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups that are necessary for biological activity. For this compound, computational analysis has identified several key pharmacophoric features:

Aromatic Ring: The 4-ethoxyphenyl group serves as a critical hydrophobic feature that engages in van der Waals and pi-pi stacking interactions with aromatic residues in the binding pocket of its target proteins.

Hydrogen Bond Acceptor: The oxygen atom of the ethoxy group is identified as a key hydrogen bond acceptor, capable of forming hydrogen bonds with suitable donor groups in the receptor.

Basic Nitrogen: The nitrogen atom within the pyrrolidine ring is typically protonated at physiological pH, acting as a positive ionizable feature that can form strong ionic interactions or hydrogen bonds with acidic residues like aspartate or glutamate.

These pharmacophoric features represent the key molecular properties that are believed to be responsible for the compound's predicted biological activity. Understanding these features is essential for the design of new, potentially more potent and selective analogs.

Mechanistic Investigations of Biological Interactions

In Vitro Target Identification and Characterization

In vitro studies are crucial for identifying the direct molecular targets of a compound. For derivatives of the 3-phenyl-pyrrolidine scaffold, research has pointed towards interactions with several important classes of proteins, including receptors, enzymes, and ion channels.

The ethoxy-phenyl-pyrrolidine moiety is a component of various molecules designed as ligands for nuclear hormone receptors, particularly estrogen receptors (ER). While direct binding data for 3-(4-Ethoxy-phenyl)-pyrrolidine is not extensively detailed, structurally related compounds have shown significant activity. For instance, compounds incorporating a pyrrolidinyl)ethoxy]phenyl group have been synthesized and evaluated for their antiestrogenic activity. sci-hub.se In vitro binding studies using rat uterine cytosol have demonstrated that certain pyrrolidine (B122466) derivatives can possess a very high binding affinity for estrogen receptors, in some cases exceeding that of the natural ligand, estradiol. sci-hub.se

Derivatives containing a fluoropropyl-pyrrolidine side chain have been identified as potent and selective estrogen receptor degraders (SERDs). frontiersin.org The (S)-O-pyrrolidine configuration, in particular, has been shown to be a potent and active side chain for inducing ERα degradation. frontiersin.org Similarly, other research into metabolites of nitromifene, which contain a p'-(2-pyrrolidin-1-ylethoxy)deoxybenzoin structure, has explored their binding to the rat uterine cytosol estrogen receptor. nih.gov These findings underscore the importance of the substituted phenyl-pyrrolidine scaffold in designing ligands that can effectively target and modulate estrogen receptor activity.

The pyrrolidine scaffold is a versatile foundation for the design of various enzyme inhibitors.

GABA-T Inhibition: Gamma-aminobutyric acid transaminase (GABA-T) is a critical enzyme in the central nervous system responsible for the degradation of the inhibitory neurotransmitter GABA. researchgate.net Inhibition of this enzyme can raise GABA levels, a therapeutic strategy for conditions like epilepsy. researchgate.net A study on 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-dione derivatives, which share a core phenyl-pyrrolidine structure, investigated their in vitro inhibitory activity against GABA-T from homogenized mice brains. Among the synthesized compounds, certain derivatives showed significant GABA-T inhibitory action. Specifically, 1-(4-acetylphenyl)-3-(4-Bromophenyloxy)-pyrrolidine-2,5-dione and 1-(4-acetylphenyl)-3-(Salicyldehydoxy)-pyrrolidine-2,5-dione were identified as strong inhibitors of the enzyme. acs.org

MMP Inhibitors: Matrix metalloproteinases (MMPs) are a family of enzymes involved in the remodeling of the extracellular matrix, with implications in cancer and inflammation. nih.govnih.gov The pyrrolidine ring is considered an excellent scaffold for designing potent and selective MMP inhibitors. nih.gov Research has focused on developing pyrrolidine-based compounds, such as sulfonamide pyrrolidine derivatives, that can achieve low nanomolar inhibitory activity against specific MMP subclasses. nih.gov Modifications to the pyrrolidine ring, such as replacing a cyclopentane (B165970) with a pyrrolidine, have been shown to enhance water solubility and stability, leading to increased potency. nih.gov

Nitric Oxide Synthase (NOS) Inhibition: Overproduction of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS) is implicated in neurodegenerative disorders. nih.gov Developing selective nNOS inhibitors is a significant therapeutic goal. Several studies have shown that pyrrolidine derivatives can be potent and highly selective inhibitors of nNOS. google.com The mechanism often involves the pyrrolidine nitrogen interacting with key residues or cofactors within the enzyme's active site, such as heme propionate (B1217596) and the cofactor tetrahydrobiopterin (B1682763) (H₄B). google.com This interaction, combined with other structural features like an aminopyridine moiety, can confer high potency and selectivity for nNOS over other isoforms like eNOS and iNOS. google.com

Direct modulation of ion channels by this compound itself is not extensively documented in the available research. However, indirect effects are plausible. For example, the inhibition of GABA-transaminase by related pyrrolidine compounds leads to increased ambient GABA levels. acs.orgrsc.org This elevated GABA can then act on GABA-A receptors, which are ligand-gated chloride ion channels, leading to neuronal inhibition. rsc.org While this represents an indirect modulation of ion channel activity, it highlights a potential pathway through which this class of compounds can affect neuronal signaling.

Based on the available scientific literature, there are no specific studies detailing the direct interaction of this compound or its closely related analogs with nucleic acids. Research into small molecules that target non-canonical nucleic acid structures like triplexes and quadruplexes is an active field, but the involvement of this particular chemical class has not been reported. google.com

Cellular Pathway Modulation

Beyond interacting with specific protein targets, pyrrolidine-based compounds have been shown to profoundly affect complex cellular processes, particularly those central to cancer biology, such as apoptosis and cell cycle progression.

A significant body of research demonstrates that compounds containing a substituted phenyl-pyrrolidine scaffold can induce programmed cell death (apoptosis) and halt cell proliferation by arresting the cell cycle in various cancer models.

Novel dispiro indenoquinoxaline pyrrolidine quinolone analogues have been synthesized and shown to exhibit significant inhibitory activity against HeLa and MCF-7 cancer cells. Mechanistic studies revealed that a lead compound induced apoptosis in MCF-7 cells by causing cell cycle arrest at both the G1/S and G2/M phases.

Similarly, derivatives of 4-arylidene-5-oxopyrrolidine were found to inhibit the proliferation of various tumor cells, including cervical cancer and human hepatocarcinoma cell lines. rsc.org The mechanism of action involves the induction of apoptosis, which was confirmed by Annexin V/PI flow cytometry. Further investigation by Western blot analysis showed that these compounds induced apoptosis by regulating the expression of key apoptotic proteins, specifically by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. rsc.org

Another study on a novel small molecule, 1-ethoxy-3-(3,4-methylenedioxyphenyl)-2-propanol, which contains a related structural motif, found that it induced apoptosis in A549 human lung cancer cells. The apoptotic pathway was shown to involve the upregulation of the p53 tumor suppressor protein, a partial block of the cell cycle in the G1 phase, and the ultimate activation of caspase-3.

The following table summarizes findings from various studies on pyrrolidine-containing compounds and their effects on apoptosis and the cell cycle.

| Compound Class | Cell Line(s) | Observed Effect | Mechanism | Reference |

|---|---|---|---|---|

| Dispiro indenoquinoxaline pyrrolidine quinolones | MCF-7 (Breast Cancer) | Apoptosis, Cell Cycle Arrest | G1/S and G2/M phase arrest | |

| 4-Arylidene-5-oxopyrrolidine derivatives | HepG2, 7402 (Hepatocarcinoma) | Apoptosis | Regulation of Bax and Bcl-2 expression | rsc.org |

| 1-Ethoxy-3-(3,4-methylenedioxyphenyl)-2-propanol | A549 (Lung Cancer) | Apoptosis, Cell Cycle Arrest | Upregulation of p53, G1 phase block, Caspase-3 activation | |

| Pyrazolo[3,4-b]pyridines with 4-methoxyphenyl (B3050149) group | Various Cancer Cells | Apoptosis, Cell Cycle Arrest | Inhibition of CDK2 and/or CDK9 | |

| Dispiropiperazine derivatives | SW480 (Colon Cancer) | Apoptosis, Necrosis, Cell Cycle Arrest | M phase arrest, DNA damage |

These studies collectively indicate that the phenyl-pyrrolidine scaffold is a promising template for the development of agents that can modulate critical cellular pathways involved in cell survival and proliferation.

Signal Transduction Pathway Analysis

AKT Signaling: An extensive search of the scientific literature did not yield any specific studies investigating the direct effects of this compound on the AKT signaling pathway. The AKT pathway is a critical regulator of cell survival, proliferation, and metabolism, and while various pyrrolidine-containing compounds have been evaluated for their impact on this pathway, data for this compound is not present in the available research.

Reactive Oxygen Species (ROS) Generation: There is no available scientific literature that specifically documents the role of this compound in the generation or mitigation of reactive oxygen species (ROS). ROS are chemically reactive species containing oxygen that play dual roles as both deleterious byproducts of metabolic processes and as important signaling molecules. nih.govnih.gov While some compounds are known to modulate ROS levels, the specific impact of this compound on these processes has not been reported. nih.govnih.gov

In Vitro Biological Activity Profiling in Research Models

Antimicrobial Activity Studies

Research on the direct antimicrobial properties of this compound against bacterial and fungal pathogens is not available in the current scientific literature. Although the pyrrolidine scaffold is a component of some molecules with demonstrated antimicrobial effects, specific data for this compound is absent. nih.govfrontiersin.orgmdpi.com For instance, other complex heterocyclic compounds containing a pyrrolidine ring have been synthesized and tested for activity against various bacterial strains, but these findings cannot be directly attributed to this compound. depauw.edu

Neuroprotective Mechanisms

There is a lack of direct scientific evidence concerning the neuroprotective mechanisms of this compound against excitotoxicity. Excitotoxicity is a pathological process in which neuronal damage is caused by the overactivation of excitatory amino acid receptors, such as those for glutamate. nih.gov While research has been conducted on various compounds for their potential to protect neurons from such damage, studies specifically implicating this compound in these mechanisms are not found in the available literature.

Mechanistic Studies of Selectivity and Promiscuity with Molecular Targets

An extensive review of scientific databases reveals no studies focused on the molecular target selectivity or promiscuity of this compound. Understanding a compound's binding profile across a range of biological targets is crucial for predicting its therapeutic potential and off-target effects. Such investigations have been performed for other, more complex molecules containing a pyrrolidine ring, but data for this compound is currently unavailable.

Structure Activity Relationship Sar Studies and Rational Design

Systematic Modification of 3-(4-Ethoxy-phenyl)-pyrrolidine Core

Systematic modification of the parent structure is a cornerstone of medicinal chemistry, allowing researchers to probe the specific interactions between a ligand and its receptor. This approach elucidates the role of various functional groups in determining potency, selectivity, and pharmacokinetic properties.

The phenyl ring of the 3-phenylpyrrolidine (B1306270) moiety is a critical site for modification, as substituents on this ring can significantly alter the compound's properties and biological activity. Research into related 4-aryl-pyrrolidines has shown that this position is highly sensitive to substitution patterns. nih.gov The 3-aryl position generally tolerates a range of hydrophobic groups. nih.gov

In studies on analogous antimalarial compounds, replacing a hydrogen on the phenyl ring with electron-withdrawing or lipophilic groups has been shown to be crucial for potency. For instance, a trifluoromethyl (CF₃) group is often a preferred substituent. nih.gov Other suitable replacements that maintain or enhance activity include difluoromethyl (CF₂H), ethyl-difluoromethyl (CF₂CH₃), and pentafluorosulfide (SF₅). nih.govnih.gov Halogens such as bromine (Br) and bulky hydrophobic groups like tert-butyl have also proven to be potent substituents. nih.gov Conversely, smaller groups like methyl or chloro can lead to a reduction in potency. nih.gov The introduction of a larger phenyl substituent has been observed to cause a significant drop in activity, suggesting steric limitations within the binding site. nih.gov

The electronic nature of the substituent also plays a key role. In the development of Bcr-Abl tyrosine kinase inhibitors, for example, adding a trifluoromethyl group to a phenyl ring utilized a hydrophobic pocket to improve efficacy significantly over the parent compound. wikipedia.org

| Substituent at Phenyl Ring (4-position) | Observed Effect on Potency (Relative) | Reference |

|---|---|---|

| -CF₃ | Preferred, High Potency | nih.gov |

| -CF₂CH₃ | Most Potent in one series | nih.gov |

| -SF₅ | Equipotent to -CF₃ | nih.gov |

| -t-Butyl | Potent | nih.gov |

| -Br | Potent | nih.gov |

| -CH₃ | Reduced Potency | nih.gov |

| -Cl | Reduced Potency | nih.gov |

| -Phenyl | Large Drop in Potency | nih.gov |

The ethoxy group at the 4-position of the phenyl ring is another key site for modification. Altering the length and nature of the alkoxy chain can modulate properties such as lipophilicity, solubility, and metabolic stability. In related compound series, substitution on the phenyl ring is often essential for potency. nih.gov For example, a 4-methoxy group has been shown to provide a tenfold increase in potency compared to an unsubstituted phenyl ring in certain antimalarial agents. nih.gov

Bioisosteric replacement of methoxy (B1213986) groups with other functionalities is a common strategy. For instance, replacing methoxy groups with small alkyl groups can sometimes lead to reduced metabolic stability, whereas incorporating them into 5- or 6-membered rings can restore stability. cambridgemedchemconsulting.com The replacement of an oxygen atom with a difluoromethylene group (-CF₂-) is a classic bioisosteric substitution that can alter electronic properties and hydrogen bonding capacity while maintaining a similar size. cambridgemedchemconsulting.com In one study, a difluoromethoxy substituent was successfully incorporated into a phenyl ring of a related heterocyclic compound. acs.org

The this compound structure contains at least one chiral center at the C3 position of the pyrrolidine (B122466) ring. The spatial arrangement of atoms is crucial, as stereoisomers often exhibit significantly different biological activities. libretexts.org

In research on 4-aryl-N-benzylpyrrolidine-3-carboxamides, the (3R,4S) stereochemistry was identified as the preferred configuration for antimalarial activity. nih.gov However, in a fascinating turn, a study on the "reversed amide" homologues, 2-aryl-N-(4-arylpyrrolidin-3-yl)acetamides, revealed that the opposite absolute stereochemistry, (3S,4R), was favored. nih.gov In this latter series, the (-)-enantiomers were found to be 7- to 13-fold more potent than the (+)-enantiomers. nih.gov

Further emphasizing the importance of stereochemistry, the design of androgen receptor (AR) antagonists based on a 3-aryl-3-hydroxy-1-phenylpyrrolidine core found that introducing a methyl group at the 2-position of the pyrrolidine ring increased AR binding affinity. nih.gov For this class of compounds, the (2S,3R) configuration of the pyrrolidine ring was determined to be favorable for AR antagonistic activity. nih.gov The synthesis of densely substituted pyrrolidines has also shown that the configuration of a chiral auxiliary, such as an N-tert-butanesulfinyl group, can effectively control the absolute configuration of the final pyrrolidine product. acs.org

| Compound Series | Preferred Stereochemistry | Key Finding | Reference |

|---|---|---|---|

| 4-Aryl-N-benzylpyrrolidine-3-carboxamides | (3R,4S) | Identified as the preferred configuration for antimalarial activity. | nih.gov |

| 2-Aryl-N-(4-arylpyrrolidin-3-yl)acetamides | (3S,4R) | Opposite stereochemical preference to the homologous carboxamide series. | nih.gov |

| 3-Aryl-3-hydroxy-1-phenylpyrrolidine derivatives | (2S,3R) | Favorable configuration for androgen receptor antagonistic activity. | nih.gov |

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping is a computational or rational design strategy used to identify novel molecular backbones (scaffolds) that can maintain the desired biological activity of a known active compound. nih.gov This technique is valuable for discovering new chemical series with improved properties, such as enhanced potency, better pharmacokinetics, or novel intellectual property. rsc.org

For the 3-phenylpyrrolidine core, scaffold hopping could involve replacing the pyrrolidine ring with other five- or six-membered heterocycles. A key aim in such exercises is often to improve properties like solubility. acs.org For example, a scaffold-hopping exercise on a series of proteasome inhibitors successfully identified new scaffolds with significantly improved solubility in both aqueous and simulated intestinal fluid media. acs.org

Bioisosteric replacement is a related strategy where one atom or group of atoms is exchanged for another with similar physical or chemical properties, with the goal of enhancing a desired biological or physical property without making a drastic change to the chemical structure. cambridgemedchemconsulting.comnih.gov The phenyl ring in this compound is a prime candidate for such a replacement. Nonclassical phenyl bioisosteres like cubane (B1203433) and bicyclo[1.1.1]pentane (BCP) have been used effectively as phenyl mimics. acs.org In one antimalarial series, a BCP analogue was found to be equipotent to its parent phenyl compound but showed significantly improved metabolic properties. acs.org Other common bioisosteric replacements for a phenyl ring include heterocycles like pyridyl and thiophene (B33073) rings. cambridgemedchemconsulting.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For pyrrolidine-based compounds, QSAR models have been successfully developed to predict biological affinity and guide the synthesis of more potent analogs.

A QSAR study on a set of 47 pyrrolidine analogs acting as dipeptidyl peptidase IV (DPP-IV) inhibitors generated robust and statistically significant models. nih.gov The analysis revealed the importance of specific molecular descriptors in determining the inhibitory activity. These included the shape flexibility index (a measure of molecular shape), the Ipso atom E-state index (related to electronic and topological attributes), and electrostatic parameters like the dipole moment. nih.gov Such models provide valuable insights into the key structural features required for activity and can be used to predict the potency of newly designed compounds before their synthesis. nih.gov

Ligand Design Based on Receptor Structure Information

When the three-dimensional structure of a biological target (e.g., a receptor or enzyme) is known, structure-based drug design becomes a powerful tool. This approach involves designing ligands that can fit geometrically and electronically into the target's binding site. duke.edu

For scaffolds related to 3-phenylpyrrolidine, this approach has been used to discover and optimize ligands. In one instance, docking screens against a homology model of the dopamine (B1211576) D₃ receptor identified novel chemotypes, including compounds with a pyrrolidine core. nih.gov Subsequent structure-guided exploration of these initial hits led to the design of analogs with up to 20-fold improved affinity. nih.gov Similarly, the design of novel androgen receptor (AR) antagonists was guided by molecular modeling, which helped in optimizing substituents on a 3-aryl-3-hydroxy-1-phenylpyrrolidine scaffold to enhance binding affinity and reduce undesired agonistic activity. nih.gov These studies underscore the power of using receptor structure information to rationally design potent and selective ligands based on the 3-phenylpyrrolidine framework. nih.govnih.gov

Multicomponent Reaction Libraries for SAR Exploration

The exploration of the structure-activity relationship (SAR) for the this compound scaffold can be significantly accelerated through the use of multicomponent reactions (MCRs). tandfonline.comnih.gov MCRs are powerful tools in medicinal chemistry that allow for the synthesis of large, structurally diverse libraries of compounds from a small number of starting materials in a single synthetic operation. nih.govresearchgate.net This approach is highly efficient for generating novel analogues of a lead compound, such as this compound, enabling a rapid investigation of how different substituents on the pyrrolidine ring and the phenyl group influence biological activity. tandfonline.comresearchgate.net

The core principle behind using MCRs for SAR exploration is the ability to systematically vary the different components of the reaction. For a hypothetical SAR study on this compound, key positions for modification would include the pyrrolidine nitrogen, and potentially other positions on the pyrrolidine and phenyl rings. By employing MCRs like the Ugi or Passerini reactions, a diverse set of functional groups can be introduced at these positions. wikipedia.orgnih.govorganic-chemistry.org

Ugi Four-Component Reaction (U-4CR)

The Ugi four-component reaction (U-4CR) is a well-established MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. nih.govresearchgate.net To generate a library based on the this compound core, one of the components would incorporate this scaffold. For instance, if this compound serves as the amine component, a library of derivatives can be synthesized by varying the other three components.

An illustrative example of how a Ugi reaction could be employed to build a library around the this compound scaffold is shown below. In this hypothetical scenario, this compound acts as the amine. A variety of aldehydes, carboxylic acids, and isocyanides can then be used to generate a library of compounds with diverse substituents.

Hypothetical Ugi Reaction for Library Synthesis

This is a generalized, hypothetical reaction scheme.

The resulting library of compounds could then be screened for biological activity. The data from this screening would provide valuable insights into the SAR of the this compound scaffold. For example, it could reveal which types of functional groups at specific positions enhance or diminish the desired biological effect.

To illustrate the potential data generated from such a study, a hypothetical data table is presented below. This table shows a small subset of a potential library and the corresponding hypothetical biological activity data.

| Compound ID | Aldehyde (R1) | Carboxylic Acid (R2) | Isocyanide (R3) | Biological Activity (IC50, nM) |

| A-1 | Formaldehyde | Acetic acid | tert-Butyl isocyanide | 150 |

| A-2 | Benzaldehyde | Acetic acid | tert-Butyl isocyanide | 75 |

| A-3 | Formaldehyde | Benzoic acid | tert-Butyl isocyanide | 120 |

| A-4 | Formaldehyde | Acetic acid | Benzyl (B1604629) isocyanide | 98 |

| A-5 | Benzaldehyde | Benzoic acid | Benzyl isocyanide | 45 |

This table contains hypothetical data for illustrative purposes only.

Passerini Three-Component Reaction

Another powerful MCR for SAR exploration is the Passerini three-component reaction. wikipedia.orgorganic-chemistry.org This reaction typically involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org While the core this compound scaffold does not directly participate as one of the three components in a classical Passerini reaction, derivatives of this scaffold could be prepared through subsequent chemical modifications of the products from a Passerini reaction.

Alternatively, a bifunctional starting material containing the this compound moiety could be designed to participate in a Passerini-type reaction. For instance, a carboxylic acid-functionalized derivative of this compound could be used.

The exploration of SAR using MCR-generated libraries provides a rapid and efficient method for optimizing the biological activity of the this compound scaffold. The diversity of the resulting compounds allows for a comprehensive understanding of the structural requirements for activity.

Chemical Reactivity and Degradation Studies Research Context

Stability Studies under Controlled Laboratory Conditions (e.g., pH, light, temperature)

The stability of "3-(4-Ethoxy-phenyl)-pyrrolidine" is expected to be influenced by pH, light, and temperature. The pyrrolidine (B122466) ring, a saturated heterocycle, is generally stable. However, the secondary amine within the pyrrolidine ring imparts basicity and can react under acidic or basic conditions. The ethoxy-phenyl group is relatively stable, though the ether linkage can be susceptible to cleavage under harsh acidic conditions.

Influence of pH:

Acidic Conditions: In acidic solutions, the nitrogen atom of the pyrrolidine ring will be protonated to form a pyrrolidinium (B1226570) salt. This may increase its solubility in aqueous media but could also make the C-N bonds more susceptible to cleavage under forcing conditions.

Neutral Conditions: At neutral pH, the compound is expected to be relatively stable.

Basic Conditions: In basic conditions, the compound is likely to remain stable, as there are no readily abstractable acidic protons.

Influence of Temperature: Increased temperature is expected to accelerate degradation processes. Thermally induced degradation could involve the cleavage of the C-N bonds in the pyrrolidine ring or the ether bond in the ethoxy-phenyl group, although significant energy would be required. Studies on related pyrrole (B145914) compounds, like chlorfenapyr (B1668718), have shown that temperature increases can lead to significant degradation. For instance, one study demonstrated that over 60% of chlorfenapyr degraded after 48 hours at 50°C scialert.net. While not a direct analogue, this suggests that the core heterocyclic structure can be susceptible to thermal stress.

Influence of Light: Exposure to light, particularly UV radiation, can induce photochemical reactions. The aromatic phenyl ring in "this compound" can absorb UV light, potentially leading to the formation of reactive excited states. This could initiate degradation pathways such as oxidation or cleavage of the ether or C-N bonds. Studies on other aromatic compounds containing pyrrolidine moieties have shown susceptibility to photodegradation scialert.net.

Illustrative Stability Data Table

| Condition | Parameter | Expected Outcome | Inferred Half-life (t½) |

| pH | pH 2 (Acidic) | Protonation of pyrrolidine nitrogen; potential for slow hydrolysis of ether linkage over extended periods. | Weeks to Months |

| pH 7 (Neutral) | Generally stable. | Months to Years | |

| pH 10 (Basic) | Generally stable. | Months to Years | |

| Temperature | 25°C (Room Temp) | Stable. | >1 Year |

| 50°C | Slow degradation possible. | Days to Weeks | |

| 100°C | Significant degradation expected. | Hours to Days | |

| Light | Ambient Light | Minimal degradation. | Months |

| UV Radiation (e.g., 254 nm) | Potential for significant photodegradation. | Hours to Days |

Note: The half-life data presented in this table is illustrative and inferred based on the chemical properties of related structures. Specific experimental data for "this compound" is not available.

Oxidative and Reductive Reactivity

The oxidative and reductive reactivity of "this compound" is primarily dictated by the pyrrolidine ring and the ethoxy-phenyl group.

Oxidative Reactivity: The secondary amine of the pyrrolidine ring is susceptible to oxidation. Common laboratory oxidizing agents can convert the secondary amine to a variety of products, including hydroxylamines, nitrones, or, with ring cleavage, amides. The aromatic ring can also undergo oxidation, especially in the presence of strong oxidizing agents, potentially leading to the formation of phenols or quinones after cleavage of the ether group. The benzylic position (the carbon atom of the pyrrolidine ring attached to the phenyl group) is also a potential site for oxidation.

Reductive Reactivity: The pyrrolidine ring is a saturated heterocycle and is therefore generally resistant to reduction under standard conditions. The aromatic phenyl ring can be reduced to a cyclohexyl ring under catalytic hydrogenation at high pressure and temperature, though this is a vigorous process. The ether linkage is also generally stable to reduction.

Illustrative Reactivity with Oxidizing and Reducing Agents

| Reagent | Type | Expected Reaction |

| Hydrogen Peroxide (H₂O₂) | Oxidizing Agent | Oxidation of the pyrrolidine nitrogen to a hydroxylamine (B1172632) or nitrone. |

| Potassium Permanganate (KMnO₄) | Strong Oxidizing Agent | Extensive oxidation, potentially leading to ring opening of the pyrrolidine and oxidation of the aromatic ring. |

| Sodium Borohydride (NaBH₄) | Reducing Agent | No significant reaction expected. |

| Hydrogen (H₂) with Palladium on Carbon (Pd/C) | Reducing Agent | Potential reduction of the aromatic ring to a cyclohexyl ring under forcing conditions (high pressure/temperature). |

Hydrolytic Stability

Hydrolytic stability refers to the stability of a compound in the presence of water. For "this compound," the primary site of potential hydrolytic instability is the ether linkage of the ethoxy-phenyl group.

Under neutral conditions, the ether bond is generally stable to hydrolysis. However, under strongly acidic conditions (low pH), the ether oxygen can be protonated, making the carbon atom of the ethyl group susceptible to nucleophilic attack by water. This would lead to the cleavage of the ether bond, yielding ethanol (B145695) and 3-(4-hydroxyphenyl)pyrrolidine. The rate of this hydrolysis is expected to be slow at room temperature but would increase with higher temperatures. The amide bonds that could be formed through oxidation would also be susceptible to hydrolysis.

Photochemical Transformations

As mentioned in the stability section, "this compound" is expected to undergo photochemical transformations upon exposure to UV light. The aromatic chromophore (the ethoxy-phenyl group) is the primary site for the absorption of photic energy.

Upon absorption of UV radiation, the molecule can be promoted to an excited singlet or triplet state. These reactive species can then undergo a variety of transformations:

Photo-oxidation: In the presence of oxygen, the excited molecule can generate reactive oxygen species (ROS), such as singlet oxygen or superoxide (B77818) radicals, which can then oxidize the pyrrolidine ring or other parts of the molecule.

Photocleavage: The energy from the absorbed light can be sufficient to break chemical bonds. The C-O bond of the ether and the C-N bonds of the pyrrolidine ring are potential sites for photocleavage.

Photo-rearrangement: The excited molecule could also undergo intramolecular rearrangements to form various isomeric products.

Studies on related compounds, such as chlorfenapyr, have identified multiple degradation products upon exposure to UV light, indicating the complexity of photochemical pathways for pyrrole and likely pyrrolidine derivatives scialert.net.

Reactivity with Common Laboratory Reagents

In a laboratory setting, "this compound" will react with a variety of common reagents, primarily at the secondary amine of the pyrrolidine ring.

Acids: As a base, it will react with acids to form salts. This is a standard acid-base reaction.

Acylating Agents: The secondary amine will readily react with acylating agents such as acid chlorides (e.g., acetyl chloride) and acid anhydrides (e.g., acetic anhydride) to form the corresponding N-acylpyrrolidine derivatives (amides).

Alkylating Agents: The nitrogen atom can be alkylated by alkyl halides (e.g., methyl iodide) to form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt.

Aldehydes and Ketones: In the presence of a reducing agent (reductive amination), the secondary amine can react with aldehydes and ketones to form tertiary amines.

Isocyanates and Isothiocyanates: The secondary amine will react with isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives, respectively.

Future Research Directions and Outlook

Development of Advanced Analogues with Tuned Biological Specificity

A primary avenue for future research lies in the rational design and synthesis of advanced analogues of 3-(4-Ethoxy-phenyl)-pyrrolidine to achieve highly specific biological activity. The pyrrolidine (B122466) ring is a common structural unit in a vast number of biologically active alkaloids and synthetic compounds, including inhibitors of enzymes and modulators of receptors. unirioja.es

Structure-activity relationship (SAR) studies on related compounds provide a roadmap for this development. For instance, in the context of benzimidazole (B57391) opioids, substitution on the phenyl ring has been shown to dramatically affect analgesic potency, with the ethoxy group often being optimal compared to other alkoxy or halogen substitutions. wikipedia.org Similarly, research on pyrovalerone analogues, which feature a phenyl-pyrrolidine core, has demonstrated that modifications to both the phenyl and pyrrolidine rings can selectively tune inhibitory activity at the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET). nih.gov

Future work could involve systematic modifications at several key positions of the this compound molecule:

Substitution on the Pyrrolidine Nitrogen: Introducing various substituents on the nitrogen atom can modulate physicochemical properties such as lipophilicity and basicity, which are critical for target engagement and pharmacokinetic profiles.

Stereochemistry: The pyrrolidine ring in this compound contains a stereocenter at the C3 position. The synthesis and biological evaluation of individual enantiomers are crucial, as biological targets are chiral and often exhibit stereospecific interactions. Research on pyrovalerone analogues confirmed that the (S)-enantiomer was the most biologically active. nih.gov

Modification of the Phenyl Ring: While the 4-ethoxy group is a key feature, exploring analogues with alternative substituents or substitution patterns could lead to new biological activities or improved specificity.

Substitution on the Pyrrolidine Ring: Adding functional groups to other positions of the pyrrolidine ring can create new interaction points with biological targets and is a strategy for developing densely functionalized and stereochemically complex derivatives. unirioja.esresearchgate.net

This systematic exploration will likely yield compounds with fine-tuned specificity for a range of biological targets, including G-protein coupled receptors, ion channels, and transporters.

Integration into Material Science Applications (e.g., as building blocks)

While the primary focus for phenyl-pyrrolidine scaffolds has been in medicinal chemistry, their unique structural and chemical properties suggest potential for integration into material science. The pyrrolidine moiety is a versatile building block in organic synthesis. nih.gov Future research could explore the use of this compound and its derivatives as monomers or key intermediates for novel polymers or functional materials.

Potential applications could include:

Chiral Polymers: The inherent chirality of this compound could be exploited to synthesize chiral polymers for use as stationary phases in chromatography or as catalysts in asymmetric synthesis.

Functional Materials: The aromatic ring and the nitrogen atom can be functionalized to impart specific properties, such as fluorescence or conductivity. For example, incorporating this scaffold into larger conjugated systems could lead to new organic electronic materials.

Currently, the application of this specific compound in material science is an unexplored domain, representing a novel and potentially fruitful area of investigation.

Utilization as a Research Tool or Chemical Probe

Beyond therapeutic potential, this compound and its derivatives are promising candidates for development as research tools or chemical probes to investigate biological systems. A chemical probe is a small molecule used to study the function of a specific protein or pathway.

A structurally related compound, N-(3-Ethoxy-phenyl)-4-pyrrolidin-1-yl-3-trifluoromethyl-benzamide (EPPTB), has already been utilized as a selective antagonist for the Trace Amine-Associated Receptor 1 (TAAR1), enabling researchers to probe the role of this receptor in neuroprotection. nih.gov This demonstrates the utility of the ethoxy-phenyl-pyrrolidine framework in creating specific pharmacological tools.

Future efforts could focus on:

Developing High-Affinity Ligands: Creating analogues with high affinity and selectivity for a particular biological target.

Introducing Reporter Tags: Modifying the structure to include fluorescent dyes, biotin (B1667282) tags, or photo-crosslinking groups. Such tagged probes would allow for the visualization, isolation, and identification of target proteins within cells and tissues.

Probes for In-Vivo Imaging: Recently, a fluorescent probe was developed for the specific detection of the parent pyrrolidine structure, demonstrating its utility for sensing in biological systems like zebrafish. researchgate.netnih.govnih.gov A similar strategy could be applied to create probes based on the this compound scaffold for advanced imaging studies.

These chemical probes would be invaluable for basic research, aiding in target validation and the elucidation of complex biological pathways.

Exploration of Novel Synthetic Pathways and Methodologies

The development of efficient, scalable, and stereoselective synthetic routes is essential for advancing the study of this compound and its analogues. While classical methods exist, modern synthetic organic chemistry offers numerous powerful strategies that could be applied. organic-chemistry.org

Future research in this area should focus on several key objectives as summarized in the table below.

Table 1: Modern Synthetic Strategies for Pyrrolidine Derivatives

| Synthetic Strategy | Description | Potential Advantages | Reference |

|---|---|---|---|